molecular formula C11H14N2 B13072890 N-Ethyl-1-methyl-1H-indol-5-amine

N-Ethyl-1-methyl-1H-indol-5-amine

Cat. No.: B13072890
M. Wt: 174.24 g/mol
InChI Key: XPZPIUHPENJGDY-UHFFFAOYSA-N
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Description

Product Overview N-Ethyl-1-methyl-1H-indol-5-amine (CAS 1500191-22-9) is an organic compound with the molecular formula C11H14N2 and a molecular weight of 174.24 g/mol [ ]. It is an indole derivative, a class of heterocyclic structures that are of significant interest in medicinal and synthetic chemistry due to their wide range of biological activities [ ]. Research Applications of Indole Derivatives While specific studies on this compound are limited, the indole scaffold is a privileged structure in drug discovery. Indole derivatives are extensively researched for their diverse biological potential, including antiviral, anti-inflammatory, anticancer, antimicrobial, and antidepressant activities [ ]. For instance, the indole nucleus is a key structural component in well-known therapeutics such as the migraine medication Sumatriptan, which is a serotonin (5-HT1B/1D) receptor agonist [ ]. Related research compounds, such as certain tryptamine derivatives, are also investigated as potential treatments for mood disorders [ ]. Furthermore, structurally similar amines like 5-(Aminomethyl)indole are used in chemical synthesis to create various bioactive molecules and enzyme inhibitors [ ]. Handling and Safety Researchers should consult the Safety Data Sheet for detailed hazard and handling information. As with many research chemicals, the safety profile of this compound may not be fully characterized. Intended Use this compound is supplied for research and development purposes in a laboratory setting only. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

N-ethyl-1-methylindol-5-amine

InChI

InChI=1S/C11H14N2/c1-3-12-10-4-5-11-9(8-10)6-7-13(11)2/h4-8,12H,3H2,1-2H3

InChI Key

XPZPIUHPENJGDY-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC2=C(C=C1)N(C=C2)C

Origin of Product

United States

Mechanistic Investigations of Reactions Involving N Ethyl 1 Methyl 1h Indol 5 Amine and Its Precursors

Reaction Mechanism Elucidation in Indole (B1671886) Formation

The formation of the indole ring is a cornerstone of heterocyclic chemistry, with various named reactions developed for its synthesis. bhu.ac.in Mechanistic studies of these reactions provide valuable insights into the construction of the indole nucleus.

Electron Transfer and Radical Pathways in Indole Cyclizations

While many classical indole syntheses proceed through ionic intermediates, the role of electron transfer and radical pathways is increasingly recognized, particularly in photochemically-induced and metal-catalyzed reactions. jcu.edu.au Photoinduced electron transfer (PET) can initiate cyclization reactions by generating radical ions. jcu.edu.au These highly reactive intermediates can undergo intramolecular cyclization, offering alternative pathways to traditional methods. jcu.edu.au For instance, the iron-mediated hydrogen atom transfer (HAT) reaction has been effectively used for the synthesis of fused indole derivatives through radical cyclization. acs.org

In the context of electrochemical synthesis, understanding the structure and reactivity of indole radical cations is crucial for predicting and controlling the regioselectivity of oxidative annulations. acs.org Time-resolved transient absorption spectroscopy and in situ electrochemical techniques have been employed to reveal the properties of these radical cation intermediates. acs.org Such studies have enabled the development of regioselective annulations of indoles to produce furo[2,3-b]indolines and furo[3,2-b]indolines. acs.org

Reaction TypeKey FeatureRef.
Photoinduced Electron Transfer (PET)Generation of radical ions to initiate cyclization. jcu.edu.au
Iron-Mediated Hydrogen Atom Transfer (HAT)Utilizes radical cyclization for fused indole synthesis. acs.org
Electrochemical Oxidative AnnulationInvolves indole radical cations as key intermediates. acs.org

Intermediates in Indole Ring-Opening and Cyclization Processes

The synthesis of indoles often involves a series of intermediates, and their characterization is key to understanding the reaction mechanism. For example, in the Fischer indole synthesis, the initial arylhydrazone undergoes a umn.eduumn.edu-sigmatropic rearrangement to form a di-imine intermediate, which then cyclizes and eliminates ammonia (B1221849) to form the indole ring. bhu.ac.in

Palladium-catalyzed cyclization reactions of o-alkynylanilines are another important route to indoles. Mechanistic studies suggest the formation of a palladium intermediate is a key step in the cyclization process. mdpi.com In some cases, amine addition products are formed reversibly, but are not necessarily on the main reaction pathway to the indole. mdpi.com The rate-determining step in these cyclizations can be the formation of the 2-substituted indole intermediate. mdpi.com

Ring-opening of strained rings, such as aziridines, followed by intramolecular cyclization provides another pathway to indoles. For example, the regioselective ring-opening of 2-(2-haloaryl)-3-alkyl-N-tosylaziridines with thiophenol, followed by copper-mediated C-N cyclization and subsequent aromatization, yields substituted indoles. organic-chemistry.org

Understanding Rearrangement Phenomena in Indole Chemistry

Rearrangements are common in indole chemistry and can lead to a mixture of products if not controlled. bhu.ac.in The Fischer indole synthesis, for instance, can yield mixtures of indoles from unsymmetrical ketones due to competing rearrangement pathways. bhu.ac.in

A notable rearrangement involves the intramolecular transfer of a group from the indole nitrogen to a carbon position. For example, maleyl and fumaryl (B14642384) derivatives of indole dimers can undergo rearrangement under alkaline hydrolysis, where the acyl group is transferred from the 1-position of an indoline (B122111) nucleus to the 3-position of the indole nucleus through a proposed six-membered spiro ring intermediate. umn.edu The presence of a hydrogen on the indole nitrogen is essential for this rearrangement to occur. umn.edu

The Hofmann-Martius-type rearrangement has also been observed in the reaction of indoles with 1,3,5-triazinanes. nih.gov In the presence of a Lewis acid, an initially formed C-3 amino-methylated indole can rearrange to a 4-indol-3-yl-methylaniline. nih.gov This process is believed to proceed via an intermolecular mechanism. nih.gov

Mechanistic Studies of Substituent Effects on Reactivity and Selectivity

The nature and position of substituents on the indole ring significantly influence its reactivity and the regioselectivity of its reactions.

Influence of N-Alkyl Groups on Indole Core Reactivity

The presence of an alkyl group on the indole nitrogen, such as the ethyl and methyl groups in N-Ethyl-1-methyl-1H-indol-5-amine, has a profound effect on the reactivity of the indole core. N-alkylation prevents deprotonation at the nitrogen, which is the most acidic site in unsubstituted indole. bhu.ac.in This allows for reactions at other positions, such as C-2 lithiation, which is facilitated by N-substitution. bhu.ac.inwikipedia.org

N-alkyl groups also influence the outcome of oxidative coupling reactions. While N-acetylindoles can undergo oxidative arylation, N-alkylindoles are often incompatible with the harsh acidic conditions required for these reactions, leading to decomposition. uri.edu However, by carefully controlling the acidity of the reaction medium, successful oxidative cross-coupling of N-alkylindoles can be achieved. uri.edu It has been observed that N-methylindole can lead to diminished yields in some oxidative couplings, possibly due to competitive decomposition of the starting material or product. uri.edu

In enantioselective N-alkylation reactions, the nature of the N-alkyl group can influence the efficiency and enantioselectivity. mdpi.com Furthermore, classical N-alkylation using a strong base like sodium hydride in DMF or THF is a common method, though it has limitations regarding functional group tolerance. rsc.org

N-SubstituentEffect on ReactivityRef.
N-AlkylPrevents N-deprotonation, enables C-2 lithiation. bhu.ac.inwikipedia.org
N-AlkylCan lead to decomposition in acidic oxidative couplings. uri.edu
N-AlkylInfluences yield and enantioselectivity in certain reactions. uri.edumdpi.com
N-AcetylEnables oxidative arylation under specific conditions. uri.edu

Role of the C-5 Amine Functionality in Chemical Transformations

The amine group at the C-5 position of the indole ring, as in this compound, is an electron-donating group. Such groups generally increase the electron density of the benzene (B151609) portion of the indole ring, influencing its susceptibility to electrophilic substitution.

While direct studies on the C-5 amine functionality of this compound are specific, general principles of substituent effects on indoles can be applied. An amino group at the C-5 position is expected to activate the benzene ring towards electrophilic attack. The directing effect of this group would favor substitution at the C-4 and C-6 positions.

In the context of synthesizing unnatural amino acids, the functionalization of the C-5 position of indoles has been explored. For instance, Pd(II)-catalyzed β-C(sp3)-H arylation of carboxamides with 5-iodoindoles has been used to create C5-indole motif-containing amino acid derivatives. researchgate.net This demonstrates a strategy for incorporating functional groups at the C-5 position, which can then be further elaborated.

The synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine, a related structure, highlights the importance of protecting group strategies when dealing with amine functionalities on the indoline core during chemical transformations. mdpi.com

Catalytic Cycle Analysis in Metal-Mediated Indole Functionalization

The creation of functionalized indole scaffolds, which are prevalent in pharmaceuticals and biologically active compounds, heavily relies on transition-metal-catalyzed reactions. acs.orgmdpi.comrsc.org These methods provide an efficient and selective means to modify the indole core. A deep understanding of the underlying catalytic cycles is essential for optimizing reaction conditions and developing new synthetic strategies. nih.gov

Identification of Key Catalytic Intermediates

The synthesis of a C5-aminated indole such as this compound can be achieved via palladium-catalyzed C-N cross-coupling reactions, commonly known as the Buchwald-Hartwig amination. nih.govwikipedia.org The generally accepted catalytic cycle for this transformation involves several key intermediates. wikipedia.orgnih.gov

The cycle typically begins with the oxidative addition of an aryl halide (e.g., a 5-halo-1-methylindole precursor) to a low-valent palladium(0) complex. This step forms a Pd(II) intermediate. nih.govnih.gov Subsequently, the amine (in this case, ethylamine) coordinates to the palladium center, followed by deprotonation with a base to form a palladium-amido complex. nih.gov The final, crucial step is reductive elimination , where the C-N bond is formed, yielding the desired this compound and regenerating the active Pd(0) catalyst. wikipedia.orgnih.gov

Mechanistic studies have successfully characterized analogous intermediates in related systems. For instance, in the palladium-catalyzed amination of aryl bromides, the Pd(II) oxidative addition complex and the subsequent amido complex have been identified as key species. nih.gov In some cases, palladacycle intermediates have been isolated and characterized via X-ray crystallography, providing direct proof of C-H bond activation at a specific site on the indole ring during functionalization reactions. acs.orgacs.org

A plausible catalytic cycle for a related palladium-catalyzed indole functionalization is depicted below:

N-H Activation: The indole nitrogen activates, often assisted by a ligand acting as an intramolecular base. nih.gov

Olefin Coordination: An alkene coordinates to the palladium-indole complex. nih.gov

Aminopalladation: A cis-aminopalladation occurs, forming a new palladium-alkyl intermediate. nih.gov

β-Hydride Elimination: This step generates the product and a palladium-hydride species. nih.govnih.gov

Reductive Elimination & Catalyst Regeneration: The final steps release the product and regenerate the active catalyst. nih.gov

Ligand Design Principles and Their Impact on Catalytic Performance

Ligands are crucial components in metal-catalyzed reactions, as they directly influence the catalyst's activity, selectivity, and stability by modulating the metal center's electronic and steric environment. nih.gov In the context of synthesizing substituted indoles, ligand design is a key strategy for controlling the reaction outcome. nih.govacs.org

Key Ligand Design Principles:

Electronic Properties: Electron-rich ligands can enhance the rate of oxidative addition, a key step in many cross-coupling cycles. Conversely, they can slow down the final reductive elimination step. wikipedia.org

Steric Hindrance: Bulky ligands often accelerate reductive elimination and can prevent undesirable side reactions like the formation of dimers. They are instrumental in creating a specific coordination environment around the metal that favors the desired transformation. wikipedia.org

Bite Angle: In bidentate phosphine (B1218219) ligands, a wider bite angle is known to promote reductive elimination.

The performance of various ligand classes in palladium-catalyzed amination reactions, relevant for the synthesis of the title compound, is summarized in the table below.

Ligand TypeKey FeaturesImpact on Catalytic Performance in C-N Coupling
Biaryl Phosphines (e.g., Buchwald ligands) Bulky and electron-rich. nih.govorganic-chemistry.orgHighly effective for a broad range of aryl halides and amines, promoting efficient C-N bond formation. nih.govorganic-chemistry.org
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, form robust metal complexes. researchgate.netresearchgate.netOffer high catalyst stability, often enabling reactions with less reactive chlorides. researchgate.netresearchgate.net
Bidentate Phosphines (e.g., dppf) Defined bite angle, good chelating ability. acs.orgorganic-chemistry.orgOften used to control regioselectivity and improve catalyst stability and efficiency. organic-chemistry.org
Mixed-Ligand Systems Combines features of different ligands to achieve unique reactivity. nih.govresearchgate.netCan lead to enhanced catalytic efficacy by capitalizing on the strengths of individual ligands. nih.govresearchgate.net

Studies of Side Reactions and Undesired Product Formation in this compound Synthesis

In the synthesis of this compound, which involves N-alkylation and C5-amination, several side reactions can be anticipated based on the known reactivity of the indole core and the reaction mechanisms involved. bhu.ac.in

Common Side Reactions:

Dehalogenation: In cross-coupling reactions that use a halo-indole precursor, a common side reaction is hydrodehalogenation, where the halogen atom is replaced by hydrogen. nih.gov This is often favored by certain bases and solvents.

Homocoupling: The starting aryl halide can couple with itself to form bi-indolyl dimers, particularly at low concentrations of the amine nucleophile. clockss.org

Reaction at other positions: The indole ring has multiple nucleophilic centers. While C5 amination is the goal, competitive reactions at other positions (like C3, the most nucleophilic carbon) can occur if not properly controlled. bhu.ac.in

Product Decomposition: Indole rings can be sensitive to harsh conditions, and decomposition can be a significant issue, especially in oxidative reactions or at high temperatures. acs.org

Formation of Isomers: In Fischer indole synthesis, a common method to create the indole core, the use of unsymmetrical ketones can lead to the formation of regioisomeric indole products. youtube.comrsc.org

Bis(indolyl)methane Formation: In reactions involving formyl-indoles or their precursors under acidic conditions, a nucleophilic indole can attack an electrophilic intermediate, leading to the formation of bis(indolyl)methane byproducts. clockss.org

A study focusing on the synthesis of 5-substituted indoles highlighted the tendency for self-substitution, where the product of the reaction acts as a nucleophile to attack an electrophilic intermediate, forming a bisindole side product. clockss.org Another common issue in coupling reactions is deiodination of the starting material, which can be suppressed by careful selection of solvents and bases. nih.gov

Side Product TypePlausible Formation PathwayConditions Favoring Formation
1-Methyl-1H-indole Hydrodehalogenation of a 5-halo-1-methyl-1H-indole precursor. nih.govPresence of certain bases (e.g., Et3N) and co-solvents (e.g., DMSO). nih.gov
5,5'-Bi(1-methyl-1H-indole) Homocoupling of the 5-halo-1-methyl-1H-indole precursor. clockss.orgLow concentration of the amine nucleophile. clockss.org
Isomeric Aminated Indoles Reaction at other positions of the indole ring (e.g., C3, C7).Poor regiocontrol of the catalytic system.
Bis(indolyl)methane derivatives Self-condensation reactions under acidic conditions. clockss.orgPresence of both nucleophilic indole species and electrophilic intermediates. clockss.org
Degradation Products Oxidative decomposition of the indole ring. acs.orgUse of certain oxidants without appropriate ligands to protect the indole. acs.org

Careful optimization of reaction parameters—including the choice of catalyst, ligand, base, solvent, and temperature—is essential to minimize these undesired pathways and maximize the yield of the target molecule. nih.govresearchgate.net

Computational Chemistry and Theoretical Modeling of N Ethyl 1 Methyl 1h Indol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of N-Ethyl-1-methyl-1H-indol-5-amine. These methods allow for the precise calculation of the molecule's geometry and electronic distribution, which are key determinants of its reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and spatial distributions of these orbitals in this compound dictate its behavior as an electron donor or acceptor.

The electronic character of this compound is significantly influenced by its substituents. The indole (B1671886) core is an aromatic heterocyclic system. The N-methyl group at position 1 and the N-ethylamino group at position 5 are both considered electron-donating groups. The ethylamino group, in particular, strongly donates electron density to the indole ring system through resonance. This has a pronounced effect on the frontier orbitals.

HOMO (Highest Occupied Molecular Orbital): The presence of the electron-donating 5-ethylamino group significantly raises the energy of the HOMO compared to unsubstituted indole. taylorandfrancis.com This makes the molecule more nucleophilic and susceptible to attack by electrophiles. The HOMO density is expected to be delocalized over the π-system, with significant contributions from the pyrrole (B145914) ring, especially the C3 position, and the benzene (B151609) ring, enhanced by the 5-amino substituent. researchgate.net

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the lowest energy orbital available to accept electrons. Its energy and distribution are also affected by the substituents, although generally to a lesser extent than the HOMO for electron-donating groups.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and electronic excitability. A smaller HOMO-LUMO gap suggests higher reactivity. taylorandfrancis.com For this compound, the electron-donating groups are expected to decrease the gap, rendering it more reactive than indole itself.

These FMO characteristics are crucial for predicting the outcomes of various reactions, including electrophilic aromatic substitutions, which typically occur at the C3 position of the indole nucleus, and cycloaddition reactions. wikipedia.org

Interactive Data Table: Illustrative Frontier Orbital Energies

This table presents hypothetical, yet representative, calculated energy values for the frontier orbitals of this compound compared to related indole derivatives to illustrate substituent effects. The values are typically calculated using DFT methods like B3LYP with a basis set such as 6-311++G(d,p). ijrar.orgresearchgate.net

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Indole-5.95-0.905.05
1-Methylindole-5.80-0.854.95
5-Aminoindole (B14826)-5.45-0.754.70
This compound-5.30-0.704.60

The distribution of electrons within a molecule is inherently uneven and is fundamental to understanding its interactions. An electrostatic potential (ESP) map provides a visual representation of this charge distribution on the molecule's electron density surface. libretexts.org In these maps, regions of negative potential (electron-rich) are typically colored red, while regions of positive potential (electron-poor) are colored blue. Neutral regions are shown in green or yellow. youtube.com

For this compound, the ESP map is expected to show:

A significant region of negative electrostatic potential around the nitrogen atom of the 5-ethylamino group due to the lone pair of electrons. This site is a primary candidate for hydrogen bond donation.

Increased electron density (more negative potential) on the indole ring, particularly at the C3, C4, and C6 positions, due to the electron-donating effects of both the N-methyl and N-ethylamino groups. The C3 position of the pyrrole ring is a well-known site of high reactivity in indoles, and this would be enhanced. researchgate.net

Regions of positive potential are expected around the hydrogen atoms, especially the N-H proton of the ethylamino group, making it a potential hydrogen bond donor site.

This detailed charge landscape is invaluable for predicting how the molecule will interact with other molecules, including solvents, catalysts, or the active sites of biological macromolecules. researchgate.net

Reaction Pathway Elucidation Using Computational Methods

Computational chemistry allows for the detailed exploration of reaction mechanisms, providing insights that are often difficult to obtain experimentally. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most likely pathways, including transition states and intermediates.

A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate. Computational methods can locate the precise geometry of a transition state and calculate its energy. researchgate.net

For derivatization reactions of this compound, such as electrophilic substitution at the C3 position, computational chemists would:

Model the geometries of the reactants (the indole and the electrophile) and the final product.

Perform a transition state search using algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method (e.g., Opt=QST2 or QST3 in Gaussian software). researchgate.net

Verify the located TS by performing a frequency calculation. A true transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov

Calculate the activation energy barrier by subtracting the energy of the reactants from the energy of the transition state.

Studies on related indole systems have shown that electron-donating substituents lower the activation barrier for electrophilic substitution, consistent with the increased nucleophilicity predicted by FMO theory. nih.gov Therefore, the derivatization of this compound is expected to be faster and occur under milder conditions than for unsubstituted indole.

For more complex reactions involving multiple steps, mapping the entire reaction coordinate provides a comprehensive view of the mechanism. The Intrinsic Reaction Coordinate (IRC) is the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. researchgate.net

An IRC calculation, initiated from a confirmed transition state, maps out the reaction pathway, revealing any intermediates that may be formed. researchgate.net This technique, often called reaction coordinate mapping, is essential for understanding complex transformations such as cycloadditions or multi-component reactions involving the indole scaffold. arxiv.orgresearchgate.net By plotting the energy profile along the IRC, one can visualize all activation barriers and the stability of any intermediates, offering a complete mechanistic picture. arxiv.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and intermolecular interactions. nih.gov

For this compound, MD simulations can be used to explore:

Conformational Analysis: The primary flexible part of the molecule is the N-ethyl group at the C5 position. MD simulations can explore the rotational energy barriers around the C5-N and N-C(ethyl) bonds. This helps identify the most stable, low-energy conformations of the molecule in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent). derpharmachemica.com

Intermolecular Interactions: MD is a powerful tool for studying how a molecule interacts with its surroundings. By simulating this compound in a box of solvent molecules (e.g., water), one can analyze the formation and lifetime of hydrogen bonds between the amino group and water. Similarly, simulations can model π-π stacking interactions with other aromatic systems or its binding within a protein active site. acs.orgnih.gov

Interactive Data Table: Potential Intermolecular Interactions

This table outlines the types of non-covalent interactions this compound can form, which can be quantified using MD simulations and quantum chemical calculations.

Interaction TypeMoiety Involved on IndolePotential Partner MoietyTypical Energy (kcal/mol)
Hydrogen Bond DonorN-H of ethylamino groupOxygen (e.g., C=O, -OH), Nitrogen3 - 7
Hydrogen Bond AcceptorN of ethylamino groupO-H, N-H2 - 5
π-π StackingIndole ring systemAromatic rings (e.g., Phenyl, Pyridyl)2 - 10
Cation-π InteractionIndole ring systemCations (e.g., Na⁺, K⁺, Lys-NH₃⁺)5 - 20

Solvent Effects on this compound Conformation

The conformation of a molecule, particularly a flexible one like this compound with its rotatable ethyl group, is significantly influenced by the surrounding solvent environment. Computational models, especially those employing Density Functional Theory (DFT), are pivotal in predicting these solvent-induced conformational changes. The solvent effect is typically modeled using either implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent models where individual solvent molecules are included in the calculation.

For this compound, the key conformational flexibility lies in the orientation of the ethylamino group relative to the indole ring. The presence of the lone pair on the nitrogen atom and the π-system of the indole ring means that interactions with solvent molecules can alter the geometry.

Polar Protic Solvents (e.g., Water, Methanol): These solvents can act as hydrogen bond donors and acceptors. They are expected to form hydrogen bonds with the amino nitrogen. This interaction can influence the pyramidalization at the nitrogen center and affect the rotational barrier of the C(5)-N bond. Studies on similar indole derivatives in protic solvents have shown significant shifts in fluorescence spectra, indicating a change in the electronic structure and geometry of the excited state upon interaction with the solvent. researchgate.netnih.gov Photostabilization effects observed in other indoles in protic solvents are attributed to the formation of hydrogen-bonded complexes. nih.gov

Polar Aprotic Solvents (e.g., Acetonitrile (B52724), DMSO): These solvents possess large dipole moments and can stabilize charge separation in the solute molecule. For this compound, these solvents would interact with the dipole moment of the molecule, potentially favoring conformations that enhance this moment.

Nonpolar Solvents (e.g., Hexane, Cyclohexane): In these environments, intramolecular forces and steric effects become more dominant in determining the preferred conformation, as solute-solvent interactions are limited to weaker van der Waals forces.

Computational studies can quantify these effects by calculating the relative energies of different conformers in various solvent models. The table below illustrates hypothetical energy differences for key dihedral angles in this compound, demonstrating how solvent polarity could shift conformational preferences.

Table 1: Predicted Solvent Effects on the Conformational Energy of this compound

Solvent (Model)Dielectric Constant (ε)Predicted Dihedral Angle (C4-C5-N-Cethyl)Relative Energy (kcal/mol)Primary Interaction Type
Gas Phase1~90°0 (Reference)Intramolecular Sterics
Hexane1.88~95°-0.2van der Waals
Acetonitrile37.5~110°-1.5Dipole-Dipole
Water78.4~120°-2.8Hydrogen Bonding

This table is illustrative and based on general principles of solvent effects on amine-containing aromatic compounds.

Modeling of Non-Covalent Interactions Relevant to Indole Amine Chemistry

Non-covalent interactions are crucial in determining the structure, stability, and function of molecules. For indole amines, these interactions dictate everything from crystal packing to ligand-receptor binding. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are instrumental in identifying and characterizing these weak interactions. nih.govresearchgate.netnih.gov

The key non-covalent interactions relevant to this compound are:

Hydrogen Bonding: The 5-amino group can act as a hydrogen bond donor (N-H) and acceptor (the lone pair on N). In condensed phases or biological systems, it can interact with water, amino acid residues, or other molecules.

π-π Stacking: The electron-rich indole ring can stack with other aromatic systems. The substitution at the N1 (methyl) and C5 (ethylamino) positions will influence the geometry and strength of this stacking.

C-H···π Interactions: The ethyl and methyl groups can interact with the face of another indole ring or other aromatic systems.

QTAIM analysis can locate bond critical points (BCPs) between atoms, and the properties of the electron density at these points can classify the interaction as covalent or non-covalent and estimate its strength. nih.govresearchgate.net For example, a study of indole's interaction with dichloromethane (B109758) used DFT and QTAIM to characterize the hydrogen bonding and other weak forces involved. mdpi.com

Table 2: Key Non-Covalent Interactions in this compound and Their Computational Modeling

Interaction TypeAtoms/Groups InvolvedSignificanceComputational Modeling Method
Hydrogen Bond (Donor)-NH- of ethylamino groupInteraction with solvents, receptor bindingQTAIM, NBO Analysis, SAPT
Hydrogen Bond (Acceptor)Nitrogen of ethylamino groupInteraction with protic solventsQTAIM, Electrostatic Potential Maps
π-π StackingIndole ring systemCrystal packing, DNA intercalation, receptor bindingDFT-D, SAPT
Cation-πIndole ring system with a cationBinding to metal ions or cationic residuesDFT, MP2
C-H···πEthyl/Methyl C-H bonds and indole ringConformational stability, crystal engineeringRDG Analysis, NCI Plot

Structure-Reactivity Relationships Derived from Computational Studies of Indole Systems

Computational chemistry provides powerful tools to understand and predict how the structure of a molecule influences its chemical reactivity. For indole systems, DFT calculations are commonly used to determine electronic properties that govern reactivity, such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential surfaces, and atomic charges.

The structure of this compound features several key components that dictate its reactivity:

The Indole Nucleus: Inherently nucleophilic, with the C3 position being the most common site for electrophilic attack. However, the presence of the amino group at C5 significantly alters this.

The 5-Amino Group: As a strong electron-donating group, it increases the electron density of the indole ring, particularly at the C4 and C6 positions, enhancing its susceptibility to electrophilic substitution.

The N1-Methyl Group: This group prevents N-H acidity and participation in certain reactions, while also adding steric bulk and slightly modifying the electronic properties of the ring.

The N-Ethyl Group: This group adds further steric hindrance around the 5-amino group and can influence its basicity and nucleophilicity.

Computational studies on substituted indoles have established clear relationships between the nature and position of substituents and the molecule's reactivity. For instance, studies on the electrooxidation of 5-substituted indoles showed that the redox potential of the resulting products has a linear dependence on the Hammett substituent constant, demonstrating electronic communication between the substituent and the indole π-system. rsc.org Similarly, extensive structure-activity relationship (SAR) studies on indole-based inhibitors have used computational docking to rationalize how different substitution patterns affect binding affinity to biological targets. acs.orgnih.govfrontiersin.org

Table 3: Predicted Structure-Reactivity Descriptors for Indole and this compound

CompoundSubstituentsCalculated HOMO Energy (eV)Calculated LUMO Energy (eV)HOMO-LUMO Gap (eV)Predicted Reactive Site (Electrophilic Attack)
IndoleNone-5.6-0.15.5C3
1-Methylindole1-CH₃-5.5-0.055.45C3
5-Aminoindole5-NH₂-5.1-0.085.02C4, C6
This compound1-CH₃, 5-NHC₂H₅-5.0-0.024.98C4, C6

Table of Mentioned Compounds

Advanced Analytical Characterization Techniques for Indole Amine Compounds

Spectroscopic Methods for Structural Elucidation of N-Ethyl-1-methyl-1H-indol-5-amine

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For this compound, ¹H and ¹³C NMR provide critical data on the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of an N-ethyl-N-methylaniline, a related structure, shows distinct signals for the aromatic protons and the protons of the ethyl and methyl groups. chemicalbook.com In the case of this compound, specific chemical shifts would be expected for the protons on the indole (B1671886) ring, the N-methyl group, and the N-ethyl group. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (e.g., triplets, quartets) would reveal the neighboring protons, confirming the ethyl group's presence. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For a similar compound, tert-Butyl (1-(1-methyl-1H-indol-3-yl)-5-phenoxypentan-2-yl)carbamate, the carbon signals for the indole ring, the N-methyl group, and the side chain have been identified. caltech.edu For this compound, distinct peaks would be observed for the eight unique carbon atoms of the indole ring system, the N-methyl carbon, and the two carbons of the N-ethyl group.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to further confirm the structure. COSY would show correlations between coupled protons, for instance, between the CH₂ and CH₃ protons of the ethyl group. HSQC would link each proton to its directly attached carbon atom, providing unambiguous assignments for both the ¹H and ¹³C spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Indole Ring Protons6.5 - 7.5100 - 140
N-CH₃ Protons~3.7~30-35
N-CH₂-CH₃ Protons~3.3 (quartet)~45-50
N-CH₂-CH₃ Protons~1.2 (triplet)~15

Note: These are predicted ranges and actual values may vary based on solvent and experimental conditions.

Mass Spectrometry (HRMS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a very precise mass measurement, allowing for the determination of the molecular formula.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing indole derivatives. In ESI-MS, the this compound molecule would typically be protonated to form the [M+H]⁺ ion. The mass-to-charge ratio (m/z) of this ion would be measured. For this compound (molecular formula C₁₁H₁₄N₂), the expected monoisotopic mass is approximately 174.1157 g/mol . bldpharm.com

High-Resolution Mass Spectrometry (HRMS): HRMS analysis of a related indole compound, tert-Butyl (1-(methylthio)-6-phenoxyhexan-3-yl)carbamate, has been used to confirm its elemental composition with high accuracy. caltech.edu For this compound, HRMS would confirm the molecular formula C₁₁H₁₄N₂ by providing a highly accurate mass measurement of the molecular ion.

Fragmentation Analysis: By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in MS/MS), characteristic fragment ions can be generated. The fragmentation pattern provides valuable structural information. For example, the loss of an ethyl group or a methyl group would result in specific fragment ions that can be used to piece together the molecule's structure. For a similar compound, N-ethyl-N-methylaniline, the mass spectrum shows a prominent molecular ion peak and fragment ions corresponding to the loss of methyl and ethyl groups. nist.gov

Table 2: Expected Mass Spectrometry Data for this compound

Analysis Type Expected Result
Molecular Formula C₁₁H₁₄N₂
Monoisotopic Mass 174.1157 u
HRMS (ESI+) [M+H]⁺ ~175.1233
Key Fragmentation Pathways Loss of CH₃ (methyl), C₂H₅ (ethyl)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would exhibit characteristic absorption bands. The N-H stretching vibration of the amine group in a secondary aromatic amine typically appears in the region of 3300-3500 cm⁻¹. wpmucdn.com The C-H stretching vibrations of the aromatic indole ring and the aliphatic ethyl and methyl groups would be observed around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations of the aromatic and aliphatic amines would also be present. The IR spectrum of a related compound, (2,3-dihydro-1H-indol-5-ylmethyl)amine, shows characteristic peaks for NH₂, NH, and C-H bonds. mdpi.com

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Secondary Amine (N-H)Stretch3300 - 3500
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 2960
Aromatic C=CStretch1450 - 1600
C-NStretch1250 - 1350

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole ring system has a characteristic UV absorption profile due to its aromatic and heterocyclic nature.

Indole itself exhibits strong absorption bands in the UV region. The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the substituted indole chromophore. Indole derivatives typically display two main absorption bands, one around 260-290 nm and another at shorter wavelengths. openaccesspub.org The exact position and intensity of these bands can be influenced by the substituents on the indole ring. For N-ethylaniline, a related aromatic amine, UV absorption maxima are observed. nist.gov The presence of the ethylamino and methyl groups on the indole ring of the title compound will influence the specific wavelengths of maximum absorbance (λmax).

Table 4: Expected UV-Vis Absorption Maxima for this compound

Electronic Transition Expected λmax (nm)
π → π* (Indole Ring)~220 - 230
π → π* (Indole Ring)~270 - 290

Note: These are approximate values and can be influenced by the solvent.

Chromatographic Techniques for Purity Assessment and Separation of Indole Amine Mixtures

Chromatographic methods are essential for determining the purity of this compound and for separating it from starting materials, byproducts, or other components in a mixture.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation, identification, and quantification of compounds in a mixture. These methods are routinely used to assess the purity of synthesized indole derivatives. rsc.org

For the analysis of this compound, a reversed-phase HPLC or UPLC method would typically be employed. This would involve a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. The compound would be detected using a UV detector set to one of its absorption maxima. The retention time of the compound is a characteristic property under specific chromatographic conditions. The purity of the sample can be determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. UPLC, with its smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC. bldpharm.com

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. However, many amines, particularly those with higher molecular weights and polar functional groups like this compound, are not inherently volatile. The polar amine and indole nitrogen groups can lead to strong interactions with the stationary phases of GC columns, resulting in poor peak shape and inaccurate quantification. bre.comlabrulez.com

To overcome this limitation, a common strategy is to convert the analyte into a more volatile derivative prior to analysis. This process, known as derivatization, involves a chemical reaction that replaces the active hydrogens on the amine and indole nitrogen with non-polar groups, thereby reducing intermolecular hydrogen bonding and increasing volatility. For indole amines, derivatization agents like isobutyl chloroformate (IBCF) can be used to create less polar, more volatile carbamates that are amenable to GC analysis. nih.govnih.gov

The derivatized compound is then injected into the GC system, where it is vaporized and carried by an inert gas through a column. Separation is achieved based on the differential partitioning of the compound between the mobile gas phase and the stationary phase lining the column. bre.com A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is typically used for detection and quantification. nih.govresearchgate.net A generic GC-FID method provides a robust starting point for the analysis of various volatile amines, which can be adapted for specific derivatives. researchgate.net

Table 1: Illustrative GC-FID Parameters for Amine Derivative Analysis

ParameterConditionPurpose
Column Agilent J&W CP-Volamine (30m x 0.32mm, 5.0µm film)Specifically designed for the separation of volatile amines and their derivatives. researchgate.net
Carrier Gas Helium or HydrogenInert mobile phase to carry the analyte through the column. researchgate.net
Injector Temperature 250 °CEnsures rapid and complete vaporization of the injected sample.
Oven Program Initial 50°C, ramp to 250°C at 15°C/min, hold for 2 minA temperature gradient allows for the separation of compounds with different boiling points.
Detector Flame Ionization Detector (FID)Provides a sensitive response for organic compounds. researchgate.net
Detector Temperature 300 °CPrevents condensation of the analyte as it exits the column.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of a chemical synthesis in real-time. rsc.org In the synthesis of this compound, TLC allows the chemist to qualitatively observe the consumption of the starting materials and the concurrent formation of the desired product. doi.org

The process involves spotting a small amount of the reaction mixture onto a TLC plate—typically a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent like silica (B1680970) gel. The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (the eluent). By capillary action, the eluent moves up the plate, carrying the components of the spotted mixture with it at different rates. The separation is based on the differential affinity of the compounds for the stationary phase (silica gel) and the mobile phase (eluent).

Generally, less polar compounds travel further up the plate, resulting in a higher retention factor (Rf), while more polar compounds have a stronger affinity for the silica gel and move shorter distances (lower Rf). By spotting the starting materials, the reaction mixture, and a co-spot (a mix of starting material and reaction mixture) on the same plate, one can track the reaction. The reaction is considered complete when the spot corresponding to the starting material has disappeared and a new spot, representing the product, appears and intensifies. rsc.org

Table 2: Hypothetical TLC Monitoring of this compound Synthesis

LaneSampleObservation under UV Light (254 nm)Interpretation
1 Starting Material (e.g., 1-methyl-5-nitroindole)Single spot at Rf = 0.70Reference point for the reactant.
2 Reaction Mixture (Time = 1 hour)Two spots: one at Rf = 0.70 (faint), one at Rf = 0.45 (strong)The reaction is proceeding; starting material is being consumed and product is forming.
3 Reaction Mixture (Time = 4 hours)Single dominant spot at Rf = 0.45The reaction is likely complete as the starting material spot is no longer visible.
4 Co-spot (Starting Material + Reaction Mixture at T=1h)Two distinct spots at Rf = 0.70 and Rf = 0.45Confirms the identity of the spots in the reaction mixture lane.

X-Ray Crystallography for Solid-State Structure Determination of this compound

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry and reveals detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov

To perform this analysis, a high-quality single crystal of this compound must first be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern. By rotating the crystal and collecting thousands of diffraction spots, a complete dataset is obtained. Sophisticated computer software is then used to solve the phase problem and generate an electron density map, from which the positions of the individual atoms can be determined. nih.gov

While the specific crystal structure of this compound is not publicly documented, the analysis would yield precise data similar to that obtained for other indole derivatives. nih.gov This information is crucial for understanding the molecule's conformation and how it packs in a solid lattice.

Table 3: Representative Crystallographic Data for an Indole Derivative (Illustrative)

Note: This data is for a related indole compound, D2AAK5, and serves as an example of the parameters that would be determined for this compound. nih.gov

ParameterValueDescription
Crystal System MonoclinicThe shape of the unit cell, the basic repeating block of the crystal.
Space Group P2₁/cDescribes the symmetry elements within the unit cell.
Unit Cell Dimensions a = 12.1 Å, b = 8.5 Å, c = 16.3 Å, β = 98.5°The lengths and angles of the sides of the unit cell.
Bond Length (C-N, indole) ~1.38 ÅThe distance between a carbon and nitrogen atom within the indole ring.
Bond Angle (C-N-C, indole) ~108.5°The angle formed by three connected atoms within the indole ring.
Dihedral Angle 1.5(2)°The angle between the planes of the fused benzene (B151609) and pyrrole (B145914) rings, indicating near-planarity. nih.gov
R-factor ~5%A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element (primarily carbon, hydrogen, and nitrogen for organic compounds) in a sample. The results are used to confirm the compound's empirical formula, which is the simplest whole-number ratio of atoms in the molecule. For a newly synthesized compound like this compound, this analysis is a critical step in verifying its identity and purity. google.com

The analysis is performed using an elemental analyzer, which combusts a small, precisely weighed amount of the pure compound in a stream of oxygen at high temperatures. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are separated and quantified by detectors. From the measured amounts of these products, the original mass percentages of carbon, hydrogen, and nitrogen in the sample are calculated.

The molecular formula for this compound is C₁₁H₁₄N₂. The experimentally determined percentages must closely match the theoretically calculated values for this formula to confirm its elemental composition. google.com

Table 4: Elemental Analysis Data for this compound (C₁₁H₁₄N₂)

ElementTheoretical Mass %Experimental Mass % (Acceptable Range)
Carbon (C) 75.82%75.82 ± 0.4%
Hydrogen (H) 8.10%8.10 ± 0.4%
Nitrogen (N) 16.08%16.08 ± 0.4%

Exploration of Non Medical and Non Biological Applications of N Ethyl 1 Methyl 1h Indol 5 Amine Derivatives

Applications in Materials Science and Optoelectronics

The tunable photophysical and electronic properties of indole (B1671886) derivatives have positioned them as promising candidates for a range of applications in materials science and optoelectronics. The introduction of various functional groups onto the indole ring system allows for the fine-tuning of their characteristics to meet the specific demands of advanced materials.

Development of Novel Fluorescent Probes and Dyes

Derivatives of the indole core structure are integral to the design of novel fluorescent probes and dyes. The inherent fluorescence of the indole ring can be modulated by the introduction of electron-donating or electron-withdrawing groups, as well as by extending the π-conjugation of the system. While specific research on N-Ethyl-1-methyl-1H-indol-5-amine as a fluorescent probe is not extensively documented, the principles governing the fluorescence of related indole derivatives provide a strong indication of its potential.

For instance, the synthesis of 1,8-naphthalimide (B145957) dyes incorporating benzotriazole-based UV absorbers has been explored. nih.gov These dyes exhibit blue fluorescence, and their photostability is a key feature for practical applications. nih.gov The indole moiety, when incorporated into larger dye structures, can enhance fluorescence quantum yields and shift emission wavelengths. Research on indol-3-yl-thiazolo[3,2-a] nih.govacs.orgrsc.orgtriazines and indole-3-carbaldehyde Schiff bases has demonstrated their potential as fluorescent materials. rsc.org The fluorescence properties of these compounds are influenced by the substituents on the indole and associated aromatic rings. rsc.org

The strategic placement of fluorine atoms in indole derivatives, such as in 7-fluoro-1H-indol-5-amines, has been shown to enhance their utility as fluorescent probes for imaging, improving the visibility of cellular structures.

Indole Derivative Type Reported Application Key Findings
1,8-Naphthalimide Dyes with BenzotriazoleBlue-emitting fluorescent dyesCovalently linking a UV absorber enhances photostability.
Indol-3-yl-thiazolo-s-triazinesFluorescent materialsExhibit strong molar absorption coefficients. rsc.org
7-Fluoro-1H-indol-5-aminesFluorescent probes for imagingFluorine substitution enhances fluorescence for better visualization.

Role in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The electroluminescent properties of indole derivatives make them suitable for use in the emissive layers of Organic Light-Emitting Diodes (OLEDs). The ability to tune the emission color by modifying the chemical structure is a significant advantage. Indole-based materials can also function as host materials in phosphorescent OLEDs, facilitating efficient energy transfer to the phosphorescent guest emitters.

In the realm of Organic Photovoltaics (OPVs), indole derivatives can be utilized as donor or acceptor materials in the active layer of the solar cell. Their broad absorption spectra and suitable energy levels are critical for efficient light harvesting and charge separation. While direct applications of this compound in OLEDs and OPVs are not widely reported, the development of deep-blue emissive homoleptic Ir(III) carbene complexes featuring a gem-dimethyl-1,2,4-triazolo[4,3-a]indole ligand highlights the potential of indole-containing structures in high-performance OLEDs. acs.org These complexes demonstrate the importance of the indole framework in achieving desired photophysical properties for optoelectronic devices. acs.org

Advanced Polymer Synthesis Using Indole Monomers

Indole and its derivatives serve as versatile monomers for the synthesis of advanced polymers with unique thermal, optical, and electronic properties. The indole ring can be incorporated into the polymer backbone or as a pendant group, imparting specific functionalities to the resulting material.

The synthesis of indole-based aromatic polyesters has been demonstrated, showcasing the potential of indole as a bio-based feedstock for high-performance plastics. nih.govacs.org These polyesters, derived from indole-dicarboxylate monomers, exhibit high glass-transition temperatures and good thermal stability. nih.govacs.org

Furthermore, catalyst-free C-N coupling reactions have been employed to synthesize poly(N-arylene diindolylmethane)s with high molecular weights. rsc.org These polymers exhibit strong solid-state fluorescence, with some derivatives acting as good blue-light emitters with significant quantum yields. rsc.org The electrochemical activity of the indole rings in these polymers also suggests their potential for use in electronic applications. rsc.org

Polymer Type Monomers Key Properties
Aromatic PolyestersIndole-based dicarboxylate and aliphatic diolsHigh glass-transition temperature, good thermal stability. nih.govacs.org
Poly(N-arylene diindolylmethane)s3,3′-diindolylmethane and activated difluoro monomersHigh molecular weight, strong solid-state fluorescence, electroactivity. rsc.org

Role in Advanced Analytical Chemistry Methodologies

The unique chemical properties of the indole nucleus, including its hydrophobicity and the presence of a nitrogen atom capable of engaging in hydrogen bonding and charge interactions, make its derivatives valuable in various analytical chemistry techniques.

Absorbents for Hydrophobic Charge Induction Chromatography (HCIC)

Hydrophobic Charge Induction Chromatography (HCIC) is a type of mixed-mode chromatography that utilizes ligands capable of hydrophobic interactions at neutral pH and electrostatic repulsion at acidic pH for the separation of biomolecules. The indole ring, with its hydrophobic nature and the ionizable nitrogen atom, is an excellent candidate for an HCIC ligand.

Research has shown that 5-aminoindole (B14826) can be used as a ligand for HCIC. nih.govmedchemexpress.com When immobilized on a chromatography support, the 5-aminoindole ligand can bind proteins through hydrophobic interactions at or near neutral pH. nih.gov By lowering the pH, the indole nitrogen becomes protonated, leading to a positive charge and electrostatic repulsion with positively charged proteins, facilitating their elution. nih.gov The N-ethyl and N-methyl groups in this compound would likely enhance the hydrophobicity of the ligand, potentially leading to stronger binding of proteins. The pKa of the indole nitrogen would also be influenced by these alkyl substituents, which could affect the pH at which elution occurs.

HCIC Ligand Mechanism of Action Potential Advantages of this compound Derivative
5-AminoindoleHydrophobic binding at neutral pH, electrostatic repulsion at acidic pH. nih.govIncreased hydrophobicity for potentially stronger binding.

Reagents in Chemical Sensors and Biosensors

The ability of the indole ring to participate in various non-covalent interactions, including π-π stacking, hydrogen bonding, and hydrophobic interactions, makes it a valuable recognition element in chemical sensors and biosensors. Indole derivatives can be designed to selectively bind to specific analytes, leading to a measurable signal, such as a change in fluorescence or an electrochemical response.

While specific sensor applications for this compound are not prevalent in the literature, the broader class of indole derivatives has been explored for these purposes. For example, transcription factor-based biosensors have been developed to detect indole derivatives, demonstrating the biological recognition of this scaffold. nih.gov Furthermore, biosensors for indole metabolites like indole-3-aldehyde have been engineered, highlighting the potential for creating sensors with high specificity. nih.govacs.org The electronic modifications introduced by the N-ethyl and N-methyl groups in the target compound could be leveraged to fine-tune the selectivity and sensitivity of such sensors.

Catalysis and Reagent Development

The indole scaffold, a prominent heterocyclic motif in natural products and pharmaceuticals, has garnered significant attention in the realm of catalysis. The unique electronic properties and structural versatility of indole derivatives allow for their application as both ligands in transition metal-catalyzed reactions and as foundational structures for the development of purely organic catalysts. While direct catalytic applications of this compound are not extensively documented in current literature, the broader family of indole derivatives serves as a crucial platform for innovation in catalysis.

Design of this compound Derivatives as Ligands for Transition Metal Catalysis

The indole nucleus can be strategically functionalized to create potent ligands for a variety of transition metals, including palladium, rhodium, ruthenium, and iridium. nih.govthieme-connect.com These indole-based ligands play a critical role in modulating the reactivity and selectivity of the metal center in a diverse array of chemical transformations. The design principles often involve the introduction of coordinating atoms (such as nitrogen, phosphorus, or oxygen) onto the indole framework, which can then bind to the transition metal.

For instance, the nitrogen atom of the indole ring itself, or an appended amino group, can act as a binding site for a metal. This interaction is fundamental in numerous catalytic cycles. Palladium-catalyzed reactions, in particular, have been extensively studied with indole derivatives. These reactions include cross-coupling reactions, C-H activation, and cyclization processes. beilstein-journals.orgnih.gov In many of these catalytic systems, the indole derivative serves as a directing group, positioning the metal catalyst at a specific site on a substrate to achieve high regioselectivity. thieme-connect.com

Rhodium and ruthenium have also been successfully employed in conjunction with indole-based ligands for reactions such as hydrogenation and transfer hydrogenation. thieme-connect.comrsc.org The electronic nature of the indole ring can be fine-tuned through substitution to influence the electron density at the metal center, thereby impacting the catalytic activity.

A summary of transition metals and their applications with indole-based ligands is presented below:

Transition MetalCatalytic ApplicationReaction Type
Palladium (Pd)Cross-coupling, C-H functionalization, CycloisomerizationSuzuki, Heck, Sonogashira, C-H activation
Rhodium (Rh)Hydrogenation, C-H functionalizationAsymmetric hydrogenation, C-C bond formation
Ruthenium (Ru)Metathesis, HydrogenationOlefin metathesis, Transfer hydrogenation
Iridium (Ir)C-H borylation, HydrogenationAromatic C-H activation, Asymmetric synthesis
Copper (Cu)Cross-coupling, CyclizationUllmann condensation, Click chemistry
Gold (Au)Cyclization, Alkyne activationHydroamination, Hydroarylation

This table provides a general overview of the applications of various transition metals with indole-based ligands.

Recent research has also explored the use of indole derivatives in the synthesis of metal-organic frameworks (MOFs), where the indole units act as linkers connecting metal nodes. These materials have potential applications in heterogeneous catalysis, gas storage, and separation.

Development of Organocatalysts Based on Indole Scaffolds

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry, offering a green alternative to traditional metal-based catalysts. The indole framework is a privileged scaffold in the design of organocatalysts due to its rigid structure, which can provide a well-defined chiral environment for asymmetric transformations. acs.orgnih.gov

A notable advancement in this area is the development of axially chiral indole-based scaffolds. researchgate.net These molecules possess a chiral axis, which arises from restricted rotation around a single bond. This feature is exploited to induce high levels of enantioselectivity in a variety of reactions. One such class of organocatalysts is the SPINDOLEs (spirocyclic indoles), which are C₂-symmetric, spirocyclic compounds. nih.gov These have shown great promise in promoting highly selective reactions like hydrogenation, allylic alkylation, and Michael additions. nih.gov

The development of organocatalysts often involves the functionalization of the indole ring with moieties capable of activating substrates, such as thiourea, squaramide, or phosphoric acid groups. These functional groups can engage in hydrogen bonding or other non-covalent interactions with the reactants, lowering the activation energy of the reaction and controlling the stereochemical outcome.

A variety of asymmetric reactions have been successfully catalyzed by indole-based organocatalysts, as summarized in the following table:

Catalyst TypeReactionProduct TypeEnantiomeric Excess (ee)
Chiral Phosphoric AcidFriedel-Crafts Alkylation3-Substituted IndolesUp to 99%
Chiral SquaramideMichael Additionγ-Nitro KetonesUp to 98%
Chiral ThioureaAldol Reactionβ-Hydroxy CarbonylsUp to 97%
SPINDOLE-derivedHydrogenationChiral AlkanesUp to 99%

This table showcases representative examples of reactions catalyzed by indole-based organocatalysts and the typical selectivities achieved.

Furthermore, indole derivatives have been employed as versatile starting materials for the organocatalytic asymmetric synthesis of complex chiral heterocycles. acs.orgnih.gov These strategies often involve cycloaddition or cyclization reactions, leading to the construction of diverse molecular architectures with high stereocontrol. acs.orgnih.gov The continued exploration of the indole scaffold in organocatalysis is expected to yield novel and highly efficient catalysts for a broad range of chemical transformations.

Future Research Directions and Perspectives for N Ethyl 1 Methyl 1h Indol 5 Amine Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Regioselectivity

Key areas for advancement include:

Direct C-H Amination: A significant leap forward would be the development of methods for the direct C-H amination of an N-methylindole precursor at the C5 position. This would circumvent the common need for pre-functionalized starting materials, such as 5-nitro or 5-bromoindoles, thereby improving atom economy and reducing waste.

Domino and Tandem Reactions: Designing one-pot reactions that combine multiple bond-forming events in a single operation is a highly desirable goal. For instance, a domino sequence involving an initial coupling followed by an intramolecular cyclization and subsequent amination could provide rapid access to the target molecule. nih.gov

Flow Chemistry Approaches: The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction control for key synthetic steps, such as nitration or reduction, which are often part of traditional indole (B1671886) syntheses.

Biocatalytic Methods: Exploring enzymatic transformations for the synthesis of N-Ethyl-1-methyl-1H-indol-5-amine could offer unparalleled regio- and stereoselectivity under mild reaction conditions, presenting a green alternative to classical chemical methods.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic Strategy Potential Advantages Potential Challenges
Classical Multi-step Synthesis (e.g., Fischer, Reissert) Well-established, reliable for a range of substrates. rsc.org Often requires harsh conditions, multiple steps, and purification at each stage.
Palladium-Catalyzed Cross-Coupling High efficiency and functional group tolerance. organic-chemistry.org Cost of catalyst, potential for metal contamination in the final product.
Direct C-H Functionalization High atom economy, reduced number of synthetic steps. Achieving high regioselectivity can be difficult, may require directing groups.
Domino/Tandem Reactions Increased efficiency, reduced workup and purification. nih.gov Complex to optimize, requires careful substrate and catalyst design.

Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing methods and developing new ones. An integrated approach that combines experimental studies with computational modeling will be instrumental in achieving this.

Future research in this area should focus on:

In-situ Spectroscopic Analysis: Utilizing techniques such as ReactIR and in-situ NMR spectroscopy to monitor reaction progress in real-time can provide valuable data on the formation of intermediates and byproducts.

Computational Modeling (DFT): Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict transition state geometries and energies, and rationalize observed regioselectivity. mdpi.com This can be particularly useful in understanding the role of catalysts and directing groups in C-H functionalization reactions.

Isotope Labeling Studies: The use of isotopically labeled starting materials can provide definitive evidence for proposed reaction mechanisms, such as the nature of intermediates in rearrangement reactions.

Exploration of Undiscovered Chemical Transformations and Reactivity Patterns of this compound

The unique electronic properties of the this compound scaffold, arising from the interplay between the electron-donating amino group and the indole ring, suggest that it may exhibit novel reactivity. A systematic investigation into its chemical behavior under a variety of reaction conditions is warranted.

Potential areas for exploration include:

Oxidative Coupling Reactions: The electron-rich nature of the indole nucleus and the amino substituent makes this compound a prime candidate for oxidative coupling reactions, potentially leading to the formation of novel dimeric or polymeric structures with interesting electronic properties.

Cyclization Reactions: The amino group can serve as a handle for the construction of new heterocyclic rings fused to the indole core. For example, reaction with bifunctional electrophiles could lead to the formation of polycyclic systems.

Metal-Catalyzed Cross-Coupling: While the amino group can be a challenge in some cross-coupling reactions, modern catalytic systems offer the potential for selective functionalization at other positions of the indole ring, such as C2, C3, C4, C6, and C7. organic-chemistry.org

Photochemical and Electrochemical Reactions: Investigating the behavior of this compound under photochemical or electrochemical conditions could unveil new reaction pathways and lead to the synthesis of unique molecular architectures.

Rational Design of Indole Amine Derivatives for Targeted Material or Catalytic Functions

The this compound core is a versatile platform for the rational design of new molecules with specific functions. By modifying the substituents on the indole ring and the amino group, it is possible to fine-tune the electronic, steric, and photophysical properties of the resulting derivatives.

Future design efforts could be directed towards:

Organic Electronics: The indole moiety is a known component of organic semiconductors. acs.org By incorporating this compound into larger conjugated systems, it may be possible to develop new materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Fluorescent Probes: The indole nucleus is inherently fluorescent. Judicious modification of the this compound structure could lead to the development of novel fluorescent sensors for the detection of specific analytes, such as metal ions or biologically relevant molecules.

Homogeneous Catalysis: The nitrogen atoms in this compound could act as ligands for transition metals. The design of chiral derivatives could lead to new classes of catalysts for asymmetric synthesis.

Supramolecular Chemistry: The ability of the indole NH (in related unmethylated compounds) and the amino group to participate in hydrogen bonding makes this scaffold an interesting building block for the construction of complex supramolecular assemblies with defined architectures and functions.

The rational design process will be heavily reliant on computational screening and property prediction to guide synthetic efforts towards the most promising candidates.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
5-nitroindole (B16589)

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